3,5-Dibromo-2,4-dihydroxybenzaldehyde 3,5-Dibromo-2,4-dihydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 116096-91-4
VCID: VC21326640
InChI: InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
SMILES: C1=C(C(=C(C(=C1Br)O)Br)O)C=O
Molecular Formula: C7H4Br2O3
Molecular Weight: 295.91 g/mol

3,5-Dibromo-2,4-dihydroxybenzaldehyde

CAS No.: 116096-91-4

Cat. No.: VC21326640

Molecular Formula: C7H4Br2O3

Molecular Weight: 295.91 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-2,4-dihydroxybenzaldehyde - 116096-91-4

Specification

CAS No. 116096-91-4
Molecular Formula C7H4Br2O3
Molecular Weight 295.91 g/mol
IUPAC Name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Standard InChI InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
Standard InChI Key JEFPULPKKGELPK-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Br)O)Br)O)C=O
Canonical SMILES C1=C(C(=C(C(=C1Br)O)Br)O)C=O

Introduction

Chemical Identity and Structural Properties

3,5-Dibromo-2,4-dihydroxybenzaldehyde is an aromatic compound featuring a benzaldehyde functional group with two hydroxyl groups and two bromine substituents strategically positioned on the aromatic ring. The compound is registered under CAS number 116096-91-4 and possesses a molecular formula of C₇H₄Br₂O₃ with a molecular weight of 295.91 g/mol . This compound's structure incorporates both electron-withdrawing bromine atoms and electron-donating hydroxyl groups, creating a unique electronic distribution that influences its chemical reactivity.

The compound's systematic nomenclature follows standard IUPAC conventions, properly identifying the positions of functional groups on the benzene ring. The InChI representation (InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H) and SMILES notation (O=CC1=CC(Br)=C(O)C(Br)=C1O) provide standardized chemical identifiers that facilitate database searching and computational chemistry applications . The distinctive arrangement of functional groups contributes significantly to the compound's chemical behavior and potential applications.

Spectroscopic Characterization

Spectroscopic data provides essential information for confirming the structure and purity of 3,5-Dibromo-2,4-dihydroxybenzaldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that correspond to the compound's structural features. The proton NMR (¹H NMR) spectrum recorded at 400 MHz in DMSO-d₆ shows two significant signals: δ 7.96 (s, 1H) and δ 9.78 (s, 1H) . The signal at δ 9.78 corresponds to the aldehyde proton, while the signal at δ 7.96 is attributed to the aromatic proton.

The carbon-13 NMR (¹³C NMR) spectrum at 100 MHz in DMSO-d₆ displays seven distinct carbon signals, consistent with the compound's structure: δ 100.1, 101.9, 116.3, 135.7, 158.1, 158.7, and 193.5 . The downfield signal at δ 193.5 is characteristic of the aldehyde carbon, while the signals at δ 158.1 and 158.7 correspond to the carbon atoms bearing hydroxyl groups. The remaining signals represent the other carbon atoms in the aromatic ring, with their chemical shifts influenced by the nearby bromine atoms and hydroxyl groups.

Synthesis Methodologies

The preparation of 3,5-Dibromo-2,4-dihydroxybenzaldehyde typically involves the selective bromination of 2,4-dihydroxybenzaldehyde under controlled conditions. Various synthetic approaches have been developed to optimize yield and purity, with most methods focusing on efficient halogenation strategies.

Bromination of 2,4-Dihydroxybenzaldehyde

The most common synthetic route for obtaining 3,5-Dibromo-2,4-dihydroxybenzaldehyde involves the direct bromination of 2,4-dihydroxybenzaldehyde. In a representative procedure, 2,4-dihydroxybenzaldehyde (20 mmol) is dissolved in 40 mL of ethanol, followed by the addition of bromine (40 mmol) at room temperature . The reaction is typically maintained for approximately 30 minutes, resulting in high yields of the desired product (reported yields of approximately 98%) . The hydroxyl groups present in the starting material direct the bromination to the specific positions on the aromatic ring, leading to the regioselective formation of the 3,5-dibromo derivative.

An alternative synthesis method involves brominating 2,4-dihydroxybenzaldehyde through dropwise addition of bromine (0.1 mL, 3.26 mmol) with stirring for approximately 1 hour . This controlled addition helps manage the exothermic nature of the bromination reaction and ensures selectivity for the desired product.

Purification and Characterization

Following the bromination reaction, purification of 3,5-Dibromo-2,4-dihydroxybenzaldehyde typically involves standard techniques such as recrystallization or column chromatography. The compound's purity can be assessed through analytical methods including melting point determination, thin-layer chromatography, and spectroscopic analysis using techniques like NMR, IR, and mass spectrometry.

Applications in Organic Synthesis

3,5-Dibromo-2,4-dihydroxybenzaldehyde serves as an important synthetic intermediate in various chemical transformations, particularly in the preparation of more complex organic molecules with potential applications in pharmaceutical and agrochemical industries.

Precursor in Coumarin Synthesis

One of the most significant applications of 3,5-Dibromo-2,4-dihydroxybenzaldehyde is its role as a key intermediate in the synthesis of coumarin derivatives, specifically in the preparation of compounds like Isofraxidin. In a typical synthetic pathway, 3,5-Dibromo-2,4-dihydroxybenzaldehyde undergoes methoxylation to form 2,4-dihydroxy-3,5-dimethoxybenzaldehyde . This transformation involves heating the dibromo compound (40 mmol dissolved in 70 mL of anhydrous methanol and anhydrous dimethylformamide at a 2:5 ratio) with copper chloride (5 mmol) and sodium methoxide (400 mmol) under reflux conditions at 100°C for approximately 4 hours, yielding the desired product with approximately 70% efficiency .

The resulting 2,4-dihydroxy-3,5-dimethoxybenzaldehyde can then be further transformed through reactions with compounds like Meldrum's acid or through Wittig reactions to form coumarin scaffolds. For instance, the modified Knoevenagel reaction pathway involves reacting the methoxylated intermediate with Meldrum's acid, followed by acidification and subsequent transformations to yield coumarin derivatives such as Isofraxidin .

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